Cas no 37055-51-9 (Diphenylamine-d10)
Diphenylamine-d10 Chemical and Physical Properties
Names and Identifiers
-
- Benzen-2,3,4,5,6-d5-amine,N-(phenyl-2,3,4,5,6-d5)-
- Benzen-d5-amine,N-(phenyl-d5)- (9CI)
- Diphenylamine-d10
- SCHEMBL285883
- D98486
- DIPHENYL-D10-AMINE
- 37055-51-9
- 2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline
- DIPHENYLAMINE (DIPHENYL-D10, 98%)
- Diphenylamine-d10; Diphenylamine D10; Benzen-2,3,4,5,6-d5-amine, N-(phenyl-2,3,4,5,6-d5)-; Benzen-d5-amine, N-(phenyl-d5)- (9CI); N-(Phenyl-2,3,4,5,6-d5)benzen-2,3,4,5,6-d5-amine; Di(perdeuterophenyl)amine
-
- Inchi: 1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
- InChI Key: DMBHHRLKUKUOEG-LHNTUAQVSA-N
- SMILES: N(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 179.152
- Monoisotopic Mass: 179.152
- Isotope Atom Count: 10
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12A^2
Diphenylamine-d10 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D478942-100mg |
Diphenylamine-d10 |
37055-51-9 | 100mg |
$ 224.00 | 2023-09-07 | ||
| TRC | D478942-500mg |
Diphenylamine-d10 |
37055-51-9 | 500mg |
$ 707.00 | 2023-09-07 | ||
| TRC | D478942-1g |
Diphenylamine-d10 |
37055-51-9 | 1g |
$ 1286.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498057-100 mg |
Diphenylamine-d10, |
37055-51-9 | 100MG |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498057-100mg |
Diphenylamine-d10, |
37055-51-9 | 100mg |
¥2708.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720085-5g |
Diphenylamine-d10 |
37055-51-9 | 98% | 5g |
¥11880.00 | 2024-05-16 | |
| A2B Chem LLC | AF60716-100mg |
DIPHENYL-D10-AMINE |
37055-51-9 | 98% | 100mg |
$263.00 | 2024-04-20 |
Diphenylamine-d10 Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Diphenylamine-d10
Comprehensive Guide to Diphenylamine-d10 (CAS No. 37055-51-9): Properties, Applications, and Industry Insights
Diphenylamine-d10, identified by its CAS number 37055-51-9, is a deuterated analog of diphenylamine, widely utilized in analytical chemistry, pharmaceuticals, and material science. This isotopically labeled compound is gaining traction due to its unique properties, such as enhanced stability and suitability for mass spectrometry applications. As researchers and industries increasingly focus on precision and traceability, Diphenylamine-d10 has emerged as a critical tool for quantitative analysis and metabolic studies.
The deuterium labeling in Diphenylamine-d10 replaces all ten hydrogen atoms in the parent molecule, making it invaluable for internal standard applications in LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry). This feature minimizes interference and improves accuracy in detecting trace compounds, a growing demand in environmental monitoring and drug development. Recent studies highlight its role in pesticide residue analysis and pharmaceutical impurity profiling, aligning with global trends toward stricter regulatory compliance.
From a synthetic perspective, Diphenylamine-d10 is produced through advanced deuteration techniques, ensuring high isotopic purity (>98%). Its molecular formula (C12D10N) and molecular weight (184.27 g/mol) make it distinct from non-deuterated diphenylamine. Researchers often search for "deuterated standards for NMR" or "isotope-labeled reagents," reflecting the compound's niche yet expanding applications. The compound's stability under various pH conditions further broadens its utility in long-term stability studies and degradation pathway analysis.
In the pharmaceutical sector, Diphenylamine-d10 is frequently employed to study drug metabolism and pharmacokinetics (DMPK). Its ability to serve as a non-radioactive tracer addresses safety concerns associated with traditional isotopic labels. This aligns with the industry's shift toward green chemistry and sustainable practices. Additionally, its compatibility with high-resolution mass spectrometers makes it a preferred choice for proteomics research and biomarker discovery.
Beyond life sciences, Diphenylamine-d10 finds applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its deuterated structure enhances thermal stability, a key factor in optimizing device performance. With the rise of flexible electronics and energy-efficient displays, demand for specialized deuterated compounds is projected to grow significantly.
Storage and handling of Diphenylamine-d10 require attention to moisture sensitivity, though it is not classified as hazardous under standard conditions. Suppliers typically provide technical data sheets detailing optimal storage temperatures (-20°C) and shelf-life recommendations. Users often inquire about "deuterated compound suppliers" or "custom deuteration services," underscoring the need for reliable sourcing in this specialized market.
In summary, Diphenylamine-d10 (CAS 37055-51-9) represents a versatile deuterated compound with cross-disciplinary relevance. Its role in advancing analytical methodologies, coupled with emerging applications in high-tech industries, positions it as a compound of enduring scientific and commercial interest. Ongoing research into its properties and novel uses will likely expand its footprint in cutting-edge technologies.
37055-51-9 (Diphenylamine-d10) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)